

# D-Allose-13C: A Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: *D-Allose-13C*

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An In-depth Technical Guide on the Core Properties and Applications of **D-Allose-13C**

D-Allose, a rare hexose and a C-3 epimer of D-glucose, has emerged as a molecule of significant interest in biomedical research due to its diverse biological activities.[1] Its stable isotope-labeled form, **D-Allose-13C**, serves as a powerful tool for elucidating the metabolic fate and mechanisms of action of D-Allose, offering profound insights for researchers, scientists, and drug development professionals.[2] This technical guide provides a comprehensive overview of **D-Allose-13C**, its properties, synthesis, and applications, with a focus on metabolic research and signaling pathways.

## Core Properties of D-Allose-13C

**D-Allose-13C** is a non-radioactive, stable isotope-labeled version of D-allose where one or more carbon atoms are replaced with the carbon-13 (<sup>13</sup>C) isotope.[3] This labeling allows for the tracing of D-allose through various metabolic pathways using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3]

## Physicochemical Properties

The fundamental properties of **D-Allose-13C** are summarized in the table below. These properties are crucial for its application in experimental settings.

Property	Value	Source
Molecular Formula	$^{13}\text{C}_6\text{H}_{12}\text{O}_6$ (uniformly labeled)	[4]
$\text{C}_6\text{H}_{12}\text{O}_6$ (partially labeled)	[5]	
Molecular Weight	186.06 g/mol (uniformly labeled)	[4]
181.15 g/mol	[5]	
Appearance	White Crystalline Solid	[4]
Melting Point	128-130 °C	[4]
Solubility	Soluble in water	[4][6]
Isotopic Enrichment	99 atom % $^{13}\text{C}$	[4]

## NMR Spectral Data

NMR spectroscopy is a powerful tool for the structural elucidation of **D-Allose-13C**.<sup>[7]</sup> The following table presents the  $^{13}\text{C}$  NMR chemical shift assignments for D-[1- $^{13}\text{C}$ ]allose in  $\text{D}_2\text{O}$ .

Anomer	C1 (ppm)	C2 (ppm)	C3 (ppm)	C4 (ppm)	C5 (ppm)	C6 (ppm)
$\alpha$ -pyranose	94.3	68.6	73.2	67.6	68.3	62.3
$\beta$ -pyranose	94.9	72.8	72.7	68.3	75.1	62.8
$\alpha$ -furanose	97.5					
$\beta$ -furanose	102.3					

Data  
sourced  
from  
Omicron  
Biochemic  
als, Inc.<sup>[3]</sup>  
[8]

## Experimental Protocols

Detailed methodologies are essential for the successful application of **D-Allose-13C** in research. The following sections provide protocols for its synthesis and use in metabolic flux analysis.

### Synthesis of Uniformly Labeled D-Allose-13C ([U-<sup>13</sup>C<sub>6</sub>]-D-Allose)

A chemo-enzymatic approach is an efficient method for synthesizing [U-<sup>13</sup>C<sub>6</sub>]-D-Allose.[\[1\]](#)[\[7\]](#)

Objective: To synthesize uniformly labeled D-Allose-<sup>13</sup>C from uniformly labeled [U-<sup>13</sup>C<sub>6</sub>]-D-Glucose.

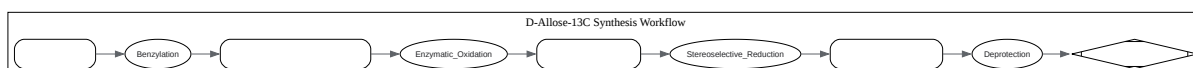
Materials:

- Uniformly labeled [U-<sup>13</sup>C<sub>6</sub>]-D-Glucose
- Benzyl alcohol
- Engineered glycoside-3-oxidase
- LS-selectride (stereoselective reducing agent)
- Palladium on carbon (hydrogenation catalyst)
- Organic solvents and reagents for reaction and purification

Methodology:

- **Benylation:** Protect the anomeric carbon of [U-<sup>13</sup>C<sub>6</sub>]-D-Glucose with a benzyl group to form 1-O-benzyl-U-<sup>13</sup>C<sub>6</sub>-D-glucopyranoside.[\[2\]](#)
- **Enzymatic Oxidation:** Employ an engineered glycoside 3-oxidase to selectively oxidize the C-3 position of the protected glucose derivative.[\[1\]](#)[\[7\]](#) This step is highly specific and avoids the generation of byproducts.[\[7\]](#)

- **Stereoselective Chemical Reduction:** Utilize a stereoselective reducing agent, such as LS-selectride, to reduce the resulting C-3 ketone.[1][7] This inverts the configuration at the C-3 position, yielding the allose derivative with a reported yield of 86%.[7][9]
- **Deprotection:** Remove the benzyl protecting group via hydrogenation using a palladium on carbon catalyst to yield the final [U-<sup>13</sup>C<sub>6</sub>]-D-Allose product.[1][2] This step has a reported yield of 94%.[7]
- **Purification and Verification:** Purify the final product using column chromatography.[1][2] Verify the identity and isotopic enrichment of the synthesized D-Allose-<sup>13</sup>C using NMR and mass spectrometry.[1]



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### D-Allose-<sup>13</sup>C Synthesis Workflow

## <sup>13</sup>C-Metabolic Flux Analysis (MFA) of D-Allose

This protocol outlines the steps for tracing the metabolic fate of D-Allose-<sup>13</sup>C in a cellular system.[1]

**Objective:** To trace the metabolic fate of **D-Allose-<sup>13</sup>C** and quantify its incorporation into central carbon metabolites in cancer cells.[2]

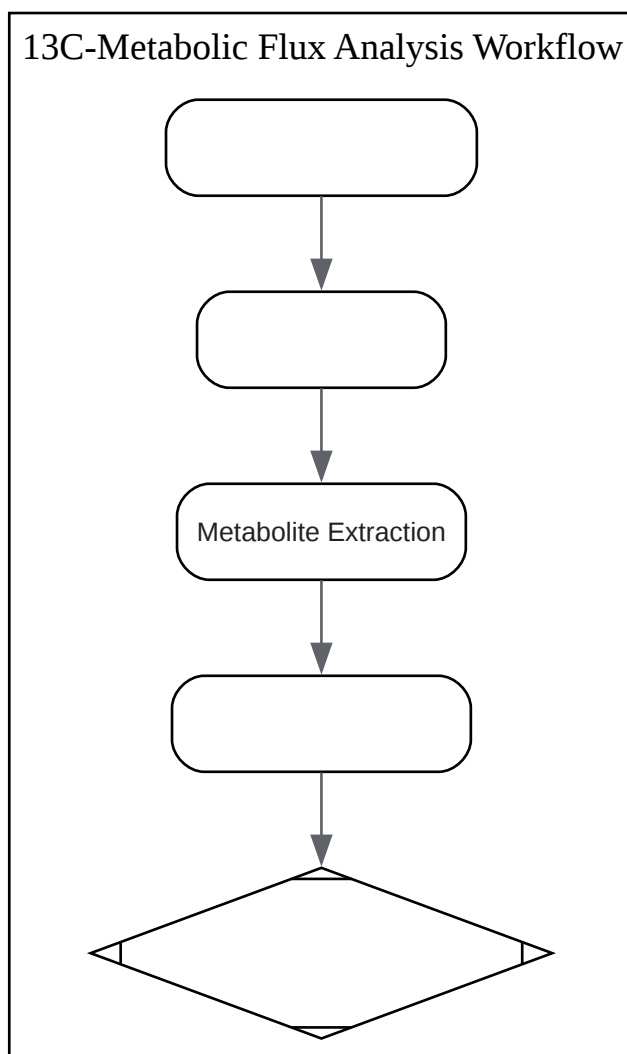
**Materials:**

- Cancer cell line of interest (e.g., HeLa, A549)
- Complete cell culture medium (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS)

- Penicillin-Streptomycin solution
- D-Glucose-free medium
- [U- $^{13}\text{C}_6$ ]-D-Allose
- Ice-cold Phosphate Buffered Saline (PBS)
- Ice-cold 80% Methanol
- Dry ice or liquid nitrogen

#### Methodology:

- Cell Culture and Labeling: Culture cancer cells in a complete medium until they reach approximately 80% confluency.[2] Aspirate the medium, wash the cells once with D-Glucose-free medium, and then replace it with a medium containing a known concentration of [U- $^{13}\text{C}_6$ ]-D-Allose.[1][2] Incubate for a defined period to allow for cellular uptake and metabolism.[1]
- Metabolite Extraction: Rapidly quench metabolic activity by washing the cells with ice-cold saline.[1] Add cold (-80°C) 80% methanol to extract the metabolites.[1][10] For tissue samples, they should be freeze-clamped in liquid nitrogen and homogenized in cold methanol.[10]
- Analytical Detection: Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] For phosphorylated intermediates, hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry is recommended.[1]
- Data Analysis: Identify and quantify the mass isotopologues of D-Allose and its downstream metabolites.[1] Correct for the natural abundance of  $^{13}\text{C}$  and use computational software to model the metabolic network and estimate intracellular fluxes.[1]



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Workflow for 13C-MFA of D-Allose

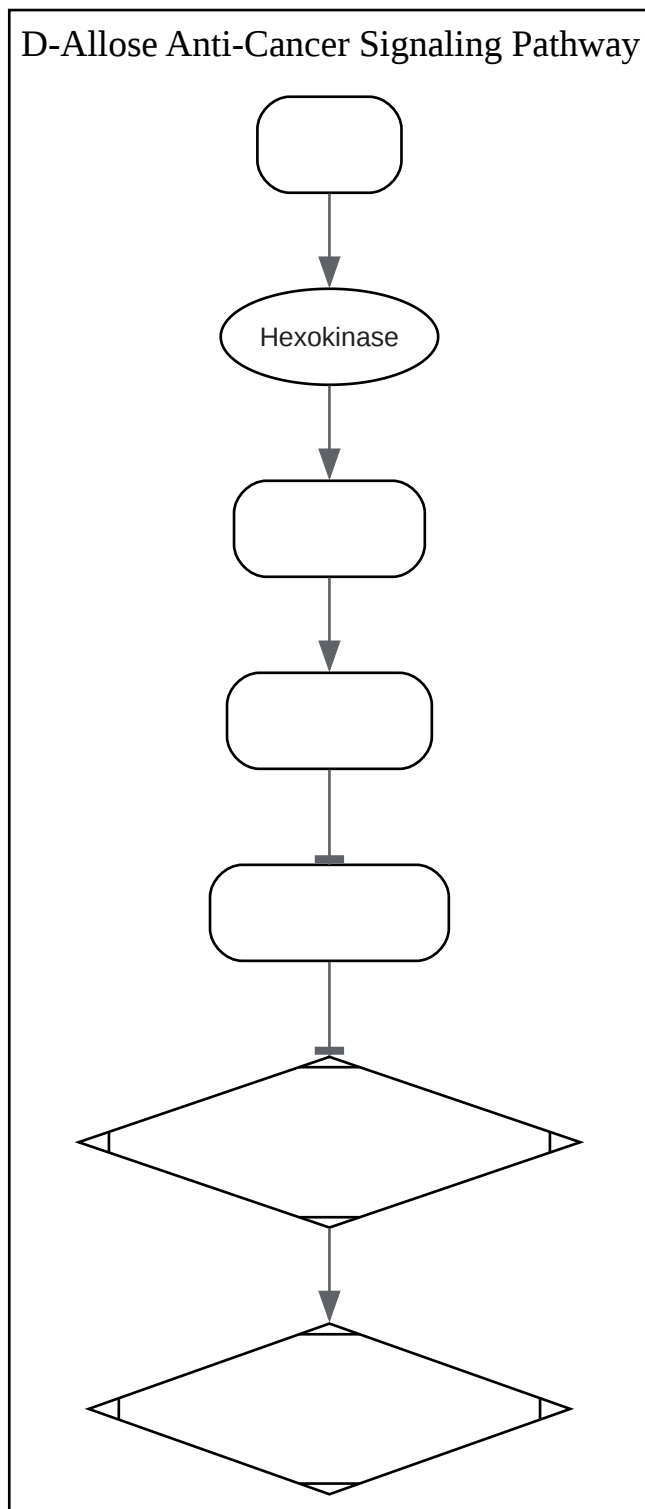
## Signaling Pathways Modulated by D-Allose

D-Allose exerts its biological effects by modulating several key signaling pathways, particularly in cancer cells.[2] **D-Allose-13C** is instrumental in studying these pathways by allowing researchers to trace its metabolic fate while observing signaling events.[3]

## Anti-Cancer Signaling Pathway

In various cancer cell lines, D-Allose has been shown to inhibit cell proliferation.[1] A key mechanism involves the upregulation of Thioredoxin Interacting Protein (TXNIP), a known

tumor suppressor.[1][2] This leads to the downregulation of glucose transporter 1 (GLUT1), reducing glucose uptake and arresting the cell cycle.[1][11]

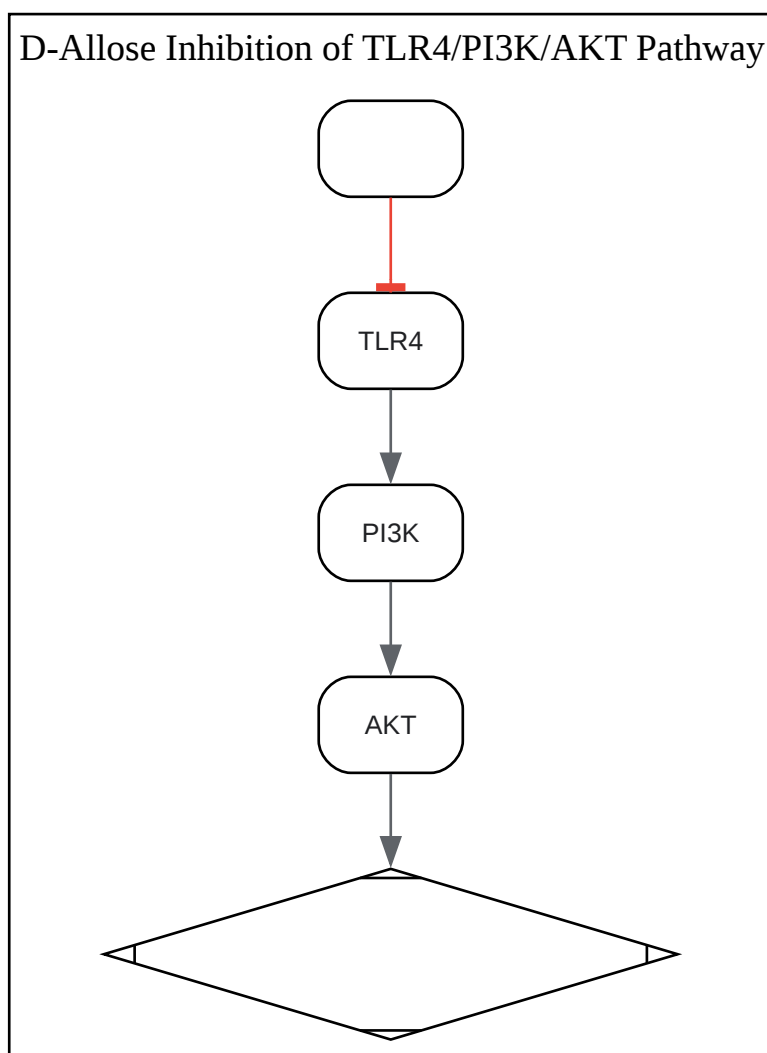


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## D-Allose anti-cancer signaling pathway

## Inhibition of TLR4/PI3K/AKT Signaling

D-Allose has also been shown to exhibit anti-inflammatory and neuroprotective effects by inhibiting the TLR4/PI3K/AKT signaling pathway.<sup>[12]</sup> This pathway is crucial in inflammation and neuronal apoptosis.



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Inhibition of TLR4/PI3K/AKT signaling by D-Allose

## Conclusion

**D-Allose-13C** is an indispensable tool in modern biomedical research, providing a means to trace the metabolic journey of D-Allose within cellular systems.[1] Its application in metabolic flux analysis and the study of signaling pathways is crucial for understanding its therapeutic potential in various diseases, including cancer and inflammatory conditions.[1][12] The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments that will further unravel the complexities of D-Allose metabolism and its biological functions.

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